molecular formula C13H18N2O3 B2874799 1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine CAS No. 1233958-44-5

1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine

Cat. No.: B2874799
CAS No.: 1233958-44-5
M. Wt: 250.298
InChI Key: OGXQSDCWGRDAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine is an organic compound with the molecular formula C13H18N2O3. It is a piperidine derivative, characterized by the presence of a nitrophenoxy group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine typically involves the reaction of 1-methylpiperidine with 2-nitrophenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and substituted piperidine compounds .

Scientific Research Applications

1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can participate in electron transfer reactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological processes and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine
  • 1-Methyl-4-[(3-nitrophenoxy)methyl]piperidine
  • 1-Methyl-4-[(2-chlorophenoxy)methyl]piperidine

Uniqueness

1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

IUPAC Name

1-methyl-4-[(2-nitrophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-5-3-2-4-12(13)15(16)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXQSDCWGRDAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.